

# 7-Methoxycoumarin-4-acetic acid CAS number and molecular weight

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Compound of Interest

Compound Name: 7-Methoxycoumarin-4-acetic acid

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# An In-depth Technical Guide to 7-Methoxycoumarin-4-acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **7-Methoxycoumarin-4-acetic acid** (MCA), a widely used fluorogenic compound. This document details its core properties, experimental applications, and the underlying principles of its use in biological and chemical research.

## Core Properties of 7-Methoxycoumarin-4-acetic acid

**7-Methoxycoumarin-4-acetic acid** is a fluorescent probe belonging to the coumarin family of dyes. Its chemical structure incorporates a methoxy group at the 7-position, which enhances its fluorescent properties, and a carboxylic acid group at the 4-position, which provides a convenient handle for conjugation to other molecules.

## Physicochemical and Spectroscopic Data

The key physicochemical and spectroscopic properties of **7-Methoxycoumarin-4-acetic acid** are summarized in the tables below for easy reference and comparison.



Identifier	Value	
CAS Number	62935-72-2[1][2][3][4][5][6]	
Molecular Formula	C12H10O5[1][3][5]	
Molecular Weight	234.20 g/mol [1][3][4]	

Property	Value	Conditions/Notes
Appearance	White to pale cream powder	
Melting Point	190.0-193.0 °C (decomposes)	
Solubility	Soluble in DMF (50 mg/mL), DMSO, and acetone.[3]	Slightly soluble in water.
Excitation Maximum (λex)	320-323.8 nm[1]	In methanol.
Emission Maximum (λem)	378-381 nm[1]	In methanol.
Molar Extinction Coefficient (ε)	11,820 M <sup>-1</sup> cm <sup>-1</sup>	At 323.8 nm in methanol.
Fluorescence Quantum Yield (ΦF)	0.18	In methanol.
Stokes Shift	55-61 nm	In methanol.

## **Key Applications and Experimental Protocols**

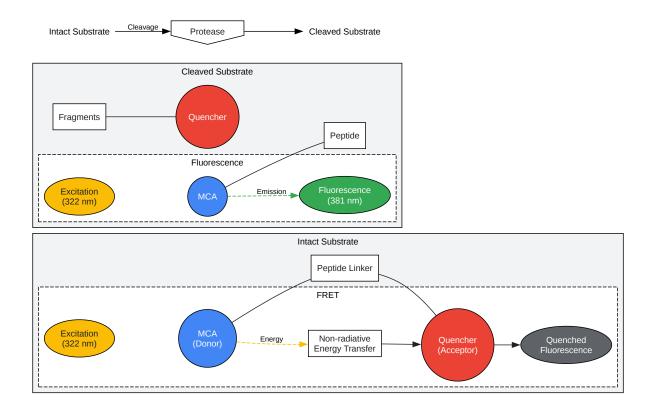
The primary application of **7-Methoxycoumarin-4-acetic acid** is as a fluorescent label and as a key component in Förster Resonance Energy Transfer (FRET) based assays, particularly for monitoring protease activity.[2][7]

## **FRET-Based Protease Assays**

In a typical FRET-based protease assay, MCA serves as the donor fluorophore and is paired with a suitable quencher molecule, such as the dinitrophenyl (DNP) group.[2][7] The donor and quencher are linked by a peptide sequence that is specifically recognized and cleaved by the protease of interest.



#### Principle of FRET-Based Protease Assay



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Caption: Principle of a FRET-based protease assay using an MCA-quencher pair.



This protocol provides a general framework for measuring protease activity using a FRET substrate incorporating **7-Methoxycoumarin-4-acetic acid**.

#### Materials:

- Purified protease of interest
- FRET substrate (e.g., MCA-peptide-DNP)
- Assay buffer (optimized for the specific protease)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Reagent Preparation:
  - Prepare a stock solution of the FRET substrate in DMSO.
  - Prepare a stock solution of the protease in an appropriate buffer.
  - Prepare the assay buffer. The composition will depend on the protease being studied but often contains a buffering agent (e.g., Tris or HEPES), salts, and additives like detergents or reducing agents to ensure optimal enzyme activity.
- Assay Setup:
  - In a 96-well black microplate, add the assay buffer to each well.
  - Add the FRET substrate to each well to a final concentration typically in the low micromolar range.
  - Include control wells:
    - No-enzyme control: Contains buffer and substrate only, to measure background fluorescence.



 Inhibitor control: Contains buffer, substrate, and a known inhibitor of the protease to confirm assay specificity.

#### • Enzyme Reaction:

- Initiate the reaction by adding the protease to the experimental wells.
- The final enzyme concentration will depend on its activity and should be determined empirically.

#### · Data Acquisition:

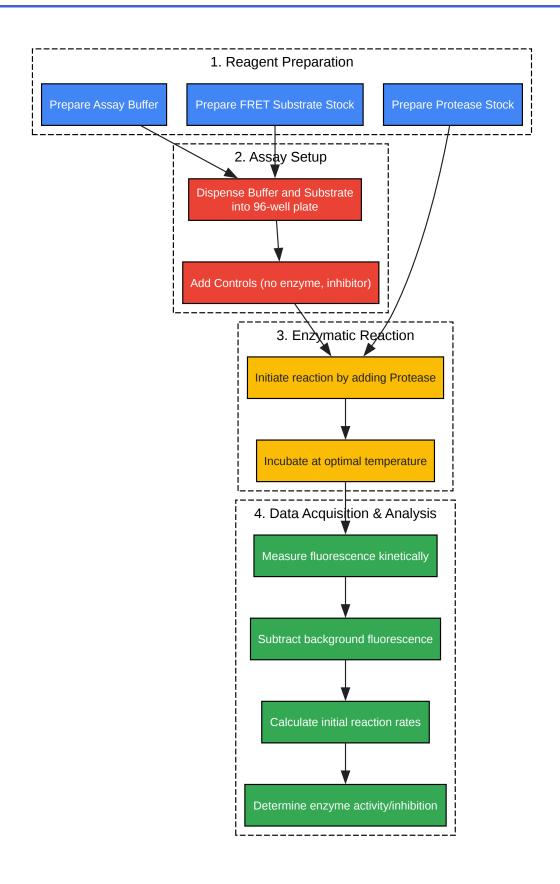
- Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for MCA (e.g., Ex: 322 nm, Em: 381 nm).
- Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes).

#### Data Analysis:

- Subtract the background fluorescence (from the no-enzyme control) from the experimental readings.
- Plot the fluorescence intensity versus time. The initial rate of the reaction (V₀) is determined from the slope of the linear portion of the curve.
- Enzyme activity can be quantified by comparing the reaction rates under different conditions or in the presence of potential inhibitors.

Workflow for a FRET-Based Protease Assay





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Caption: A typical experimental workflow for a FRET-based protease assay.



## **Peptide Labeling**

The carboxylic acid group of **7-Methoxycoumarin-4-acetic acid** can be activated to readily react with primary amines, such as the N-terminus of a peptide or the side chain of a lysine residue.

This protocol outlines a general procedure for labeling a peptide with MCA while it is still attached to a solid-phase resin.

#### Materials:

- Peptide-resin
- 7-Methoxycoumarin-4-acetic acid (MCA)
- Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)
- Base (e.g., DIPEA)
- Solvent (e.g., DMF or NMP)
- Cleavage cocktail (e.g., TFA-based)
- Ether for precipitation

#### Procedure:

- Resin Swelling: Swell the peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
- Deprotection: If the N-terminal amine is protected (e.g., with Fmoc), remove the protecting group using a standard deprotection solution (e.g., 20% piperidine in DMF). Wash the resin thoroughly with the solvent.
- Activation and Coupling:
  - In a separate vessel, dissolve MCA (typically 2-5 equivalents relative to the peptide) in the solvent.
  - Add the coupling reagents and the base to activate the carboxylic acid of MCA.



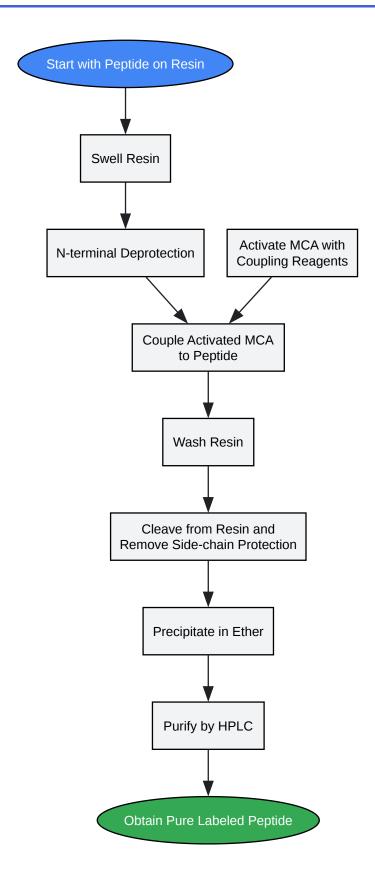




- Add the activated MCA solution to the deprotected peptide-resin.
- Allow the coupling reaction to proceed for 2-4 hours at room temperature. The progress
  can be monitored using a colorimetric test such as the Kaiser test to check for the
  presence of free primary amines.
- Washing: After the coupling is complete, wash the resin extensively with the solvent to remove any unreacted reagents.
- Cleavage and Deprotection: Cleave the labeled peptide from the resin and remove any sidechain protecting groups using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS).
- Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge to collect the pellet, and wash with ether. The labeled peptide can then be purified using reversephase HPLC.

Logical Flow of Peptide Labeling and Purification





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Caption: Logical workflow for solid-phase peptide labeling with MCA.



### Conclusion

**7-Methoxycoumarin-4-acetic acid** is a versatile and valuable tool for researchers in various fields. Its favorable spectroscopic properties and the presence of a reactive handle for conjugation make it particularly well-suited for the development of fluorescent probes and FRET-based assays. The detailed protocols and data presented in this guide are intended to facilitate the effective application of this compound in the laboratory.

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